molecular formula C13H9Cl2NO4 B2626965 ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate CAS No. 65833-17-2

ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No.: B2626965
CAS No.: 65833-17-2
M. Wt: 314.12
InChI Key: WIZHDGPMTBABNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a synthetic organic compound with the molecular formula C13H9Cl2NO4. This compound is characterized by the presence of a pyrrole ring substituted with dichloro and dioxo groups, attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate typically involves the reaction of 4-aminobenzoic acid with maleic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the pyrrole ring . The product is then esterified using ethanol and a catalyst like sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
  • 4-(3,4-Dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene sulfonamide
  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene acetic acid

Uniqueness

Ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is unique due to its ester functional group, which enhances its solubility and reactivity compared to similar compounds. This makes it particularly useful in synthetic organic chemistry and pharmaceutical research .

Properties

IUPAC Name

ethyl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4/c1-2-20-13(19)7-3-5-8(6-4-7)16-11(17)9(14)10(15)12(16)18/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZHDGPMTBABNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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